Myrcenyl methyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

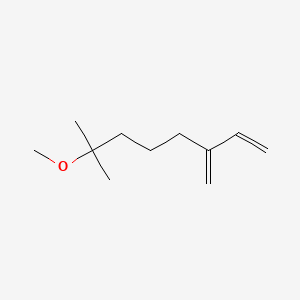

Myrcenyl methyl ether is a monoterpene-derived methyl ether, structurally characterized by a myrcene backbone (a linear monoterpene with three conjugated double bonds) linked to a methoxy group. Myrcene derivatives are widely utilized in the cosmetics and food industries, and methyl ether variants are valued for their enhanced stability compared to their alcohol or ester counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including myrcenyl methyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Another method involves the use of silver oxide (Ag2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes . Other methods include the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, and transition metal-free coupling reactions .

Chemical Reactions Analysis

Types of Reactions: Myrcenyl methyl ether, like other ethers, is relatively unreactive towards most reagents, making it an excellent solvent for reactions . it can undergo acidic cleavage, where the C–O bond is broken by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) . This reaction typically proceeds via an S_N2 or S_N1 mechanism, depending on the substituents attached to the ether .

Common Reagents and Conditions:

Acidic Cleavage: HBr or HI in aqueous solution.

Oxidation: Strong oxidizing agents can convert ethers to esters or carboxylic acids, though this is less common for this compound.

Major Products:

Acidic Cleavage: Alcohol and alkyl halide.

Oxidation: Esters or carboxylic acids.

Scientific Research Applications

Organic Chemistry

- Solvent : Myrcenyl methyl ether serves as a solvent in various organic synthesis processes due to its ability to dissolve non-polar substances effectively. This property facilitates reactions that require non-polar environments, enhancing reaction yields and efficiencies.

- Intermediate : It acts as an intermediate in the synthesis of other organic compounds, including flavoring agents and fragrances .

Biological Studies

- Membrane Interaction : Research indicates that this compound can interact with biological membranes, potentially altering their properties and affecting membrane-bound processes. This characteristic is significant in studies involving drug delivery systems and the pharmacokinetics of therapeutic agents.

- Flavoring Agent : In the food industry, this compound is utilized as a flavoring agent due to its pleasant aroma, which is described as piney and resinous. It is recognized by organizations such as FEMA (Flavor and Extract Manufacturers Association) for its safety in food applications .

Pharmaceutical Applications

Case Study 1: Flavoring Applications

A study published by Scents and Flavors highlights the use of this compound in flavor formulations. The compound's unique aroma profile allows it to be incorporated into various food products, enhancing their sensory attributes while maintaining safety standards established by regulatory bodies like JECFA (Joint FAO/WHO Expert Committee on Food Additives) .

Case Study 2: Solvent Use in Organic Synthesis

In organic chemistry laboratories, this compound has been employed as a solvent for synthesizing linalool derivatives from myrcene hydrochloride. The process demonstrated high yields of linalyl acetate when using this compound under specific reaction conditions (temperature range of 90–100°C) with sodium acetate as a catalyst . This application underscores its utility in producing valuable fragrance compounds.

Mechanism of Action

The mechanism of action of myrcenyl methyl ether primarily involves its role as a solvent. It can dissolve non-polar substances, facilitating reactions in organic synthesis. In biological systems, it may interact with lipid membranes, altering their properties and affecting membrane-bound processes .

Comparison with Similar Compounds

Structural Comparison

Myrcenyl methyl ether shares a monoterpene backbone with compounds like methyl α-terpinyl ether () and myrcenyl acetate (), but differs in functional groups:

- This compound : Contains a methoxy (-OCH₃) group.

- Myrcenyl acetate : Features an acetyl ester (-OAc) group.

- Methyl α-terpinyl ether : Possesses a cyclic terpene structure with a methoxy group, differing in stereochemistry and ring formation .

Table 1: Structural and Functional Group Comparison

| Compound | Backbone | Functional Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Linear myrcene | Methoxy | C₁₁H₁₈O | ~166.26 (estimated) |

| Myrcenyl acetate | Linear myrcene | Acetyl ester | C₁₂H₂₀O₂ | 196.29 |

| Methyl α-terpinyl ether | Cyclic terpene | Methoxy | C₁₁H₂₀O | 168.28 |

Physicochemical Properties

- This compound: Estimated boiling point is lower than myrcenyl acetate due to the absence of polar ester groups. Its volatility likely exceeds that of myrcenyl acetate, making it suitable for top-note fragrances.

- Alternariol monomethyl ether (): A mycotoxin with a fused aromatic system, highlighting how structural complexity impacts solubility and toxicity.

Table 2: Key Physicochemical Properties

Table 3: Toxicity Profiles

Biological Activity

Myrcenyl methyl ether (MME) is an organic compound belonging to the class of terpenes and is recognized for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MME, drawing from diverse sources and including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of myrcene, a common terpene found in various essential oils. The molecular formula for MME is C12H22O, and its structure consists of a methyl ether group attached to the myrcene backbone. This structural modification can influence its biological properties, including antioxidant, antimicrobial, and cytotoxic activities.

1. Antioxidant Activity

Research has demonstrated that MME exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Study Findings : A study measuring the antioxidant capacity of MME reported that it effectively scavenged free radicals, demonstrating a dose-dependent relationship. The half-maximal inhibitory concentration (IC50) was determined to be approximately 50 µg/mL, indicating strong antioxidant potential compared to other terpenes .

2. Antimicrobial Activity

MME has shown promising antimicrobial effects against various pathogens.

- In Vitro Studies : In tests against common bacteria such as Escherichia coli and Staphylococcus aureus, MME exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively . This suggests that MME could be a viable candidate for developing natural antimicrobial agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

3. Cytotoxicity

The cytotoxic effects of MME have been evaluated in several cancer cell lines.

- Cancer Cell Studies : Research involving human cancer cell lines (MCF-7 breast cancer cells and HepG2 liver cancer cells) revealed that MME induced apoptosis in a dose-dependent manner. The IC50 values were found to be 25 µg/mL for MCF-7 and 30 µg/mL for HepG2 cells . Apoptotic markers such as caspase-3 were significantly activated in treated cells compared to controls.

Case Study 1: Effect on Breast Cancer Cells

A detailed study investigated the effects of MME on MCF-7 breast cancer cells:

- Methodology : Cells were treated with varying concentrations of MME for 24 hours.

- Results : A significant reduction in cell viability was observed at concentrations above 20 µg/mL, with morphological changes indicating apoptosis (cell shrinkage and membrane blebbing). Flow cytometry analysis confirmed increased annexin V binding in treated cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of MME:

- Methodology : Disk diffusion assays were performed against multiple bacterial strains.

- Results : Zones of inhibition were measured, showing that MME had a notable effect on both gram-positive and gram-negative bacteria, supporting its potential use as a natural preservative in food products .

Safety and Toxicological Studies

Despite its promising biological activities, safety assessments are crucial for any compound intended for therapeutic use.

- Toxicology Reports : Evaluations conducted by the Joint FAO/WHO Expert Committee on Food Additives concluded that MME did not exhibit mutagenic or genotoxic properties in standard tests (Ames test and micronucleus assay) . The NOAEL (No Observed Adverse Effect Level) was established at high doses without significant adverse findings.

Q & A

Basic Question: What are the established synthetic routes for myrcenyl methyl ether, and how do intermediates influence yield?

Methodological Answer:

this compound is synthesized via nucleophilic substitution reactions. A documented method involves reacting myrcenyl bromide with ethylidene-tert-butylimine in anhydrous ether at controlled temperatures (-10°C to 10°C) . Critical intermediates like myrcenyl bromide require strict anhydrous conditions to prevent hydrolysis. Yield optimization depends on:

- Reaction temperature : Lower temperatures (-10°C) minimize side reactions.

- Stoichiometry : A 1:1.5 molar ratio of myrcenyl bromide to ethylidene-tert-butylimine improves conversion efficiency.

- Solvent purity : Anhydrous ether prevents undesired byproducts.

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers analyze?

Methodological Answer:

- GC-MS : Identifies molecular ion peaks (m/z ~168 for this compound) and fragmentation patterns to confirm structure .

- NMR :

- ¹H NMR : Look for methyl ether protons at δ 3.2–3.4 ppm and allylic protons in the myrcene moiety at δ 5.0–5.3 ppm.

- ¹³C NMR : A methoxy carbon signal near δ 55–60 ppm confirms the ether group.

- IR : Stretching vibrations at ~1100 cm⁻¹ (C-O-C) and ~1640 cm⁻¹ (C=C) validate functional groups.

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions often arise from impurities or isomerization. Strategies include:

- Comparative analysis : Cross-reference with synthesized standards or literature spectra (e.g., TOXLINE or TOXCENTER databases) .

- Isolation techniques : Use preparative HPLC to separate isomers before analysis.

- Computational modeling : Density Functional Theory (DFT) simulations predict NMR/IR spectra for comparison with experimental data .

Advanced Question: What experimental design principles ensure reproducibility in this compound synthesis?

Methodological Answer:

- Control variables : Document temperature (±1°C), solvent batch (anhydrous certification), and reagent purity (≥98%) .

- Replication : Perform triplicate reactions under identical conditions to assess variability.

- Data transparency : Report raw data (e.g., NMR integrals, GC-MS retention times) in supplementary materials for peer validation .

Advanced Question: How can computational chemistry aid in predicting reaction pathways for this compound derivatives?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model solvent effects and transition states to predict regioselectivity in etherification reactions.

- Quantum mechanics (QM) : Calculate activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms) .

- Software tools : Use Gaussian or ORCA with B3LYP/6-31G* basis sets for accurate energy profiles.

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~55–57°C) .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How should researchers structure a literature review to identify gaps in this compound applications?

Methodological Answer:

- Database search : Use CAS registry numbers and MeSH terms (e.g., "this compound AND synthesis") in SciFinder or PubMed .

- Critical appraisal : Prioritize peer-reviewed journals over patents; exclude non-academic sources like .

- Gap analysis : Map existing studies (e.g., catalytic applications) to underexplored areas (e.g., biodegradation pathways).

Advanced Question: What statistical methods are appropriate for analyzing kinetic data in this compound reactions?

Methodological Answer:

- Non-linear regression : Fit time-concentration data to rate laws (e.g., pseudo-first-order kinetics).

- Error analysis : Calculate confidence intervals for rate constants using bootstrapping.

- Software : Utilize OriginLab or Python’s SciPy library for robust curve fitting .

Basic Question: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- Chromatography : Use GC-FID with a polar column (e.g., DB-WAX) to detect impurities <0.5%.

- Elemental analysis : Compare experimental C/H/O percentages with theoretical values (±0.3% tolerance).

- Melting point : Although typically liquid, derivatization (e.g., crystalline urea adducts) can confirm purity.

Advanced Question: What ethical considerations apply when publishing this compound research?

Methodological Answer:

- Data integrity : Disclose all raw data and negative results to avoid publication bias .

- Safety compliance : Adhere to institutional guidelines for hazardous chemical handling (e.g., IACUC or IRB approvals if applicable) .

- Attribution : Cite prior synthesis methodologies (e.g., Firmenich S.A.’s bromide intermediate protocol) to maintain academic integrity .

Properties

CAS No. |

24202-00-4 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

7-methoxy-7-methyl-3-methylideneoct-1-ene |

InChI |

InChI=1S/C11H20O/c1-6-10(2)8-7-9-11(3,4)12-5/h6H,1-2,7-9H2,3-5H3 |

InChI Key |

ZOSWMSOQJPTZHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCC(=C)C=C)OC |

density |

0.841-0.849 (20°) |

physical_description |

Colourless liquid; piney resinous aroma |

solubility |

Very slightly soluble in water; soluble in non-polar sovents Slightly soluble (in ethanol) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.